ML355

Vue d'ensemble

Description

Platelet-type 12-lipoxygenase (12-LO; ) catalyzes the formation of 12-HpETE from arachidonic acid. It has been found to be expressed in various tumor cells as well as pancreatic islets and can be activated by inflammatory cytokines. It has also been implicated in the modulation of hemostasis and thrombosis through its role in regulating platelet function. ML355 is a selective inhibitor of 12-LO with an IC50 value of 0.34 µM. It demonstrates greatly reduced potency for 15-LO-1, 15-LO-2, and 5-LO (IC50s = 9.7, >100, and >100 µM) and no inhibition of COX-1 and -2.2 In cell-based assays, this compound has been shown to decrease calcium mobilization and thrombin receptor PAR4-induced platelet aggregation in patient-derived human platelets and to significantly inhibit arachidonic acid and calcium- ionophore-induced 12-HpETE synthesis in mouse BTC3 cells and human islets.

This compound is a potent and selective inhibitor of human 12-lipoxygenase.

Applications De Recherche Scientifique

Inhibition de la thrombose

ML355 est un inhibiteur sélectif de la 12(S)-lipoxygenase (12-LOX), et il a été utilisé en recherche pour inhiber la thrombose {svg_1}. Il a été démontré qu'il inhibait efficacement la thrombose en ciblant this compound sur le site d'action prévu, améliorant le profil pharmaceutique et exploitant l'efficacité antithrombotique innée du transporteur de lipoprotéines de haute densité synthétique (sHDL) {svg_2}. This compound-sHDL présente une inhibition plus puissante de la formation de thrombus dans les petites artérioles et les grandes artères chez la souris sans altérer l'hémostase normale in vivo {svg_3}.

Antiagrégant plaquettaire

This compound a été utilisé comme antiagrégant plaquettaire {svg_4}. Il a été chargé dans des lipoprotéines de haute densité synthétiques (sHDL) pour inhiber efficacement la thrombose {svg_5}. La délivrance de this compound par sHDL cible le médicament sur le site d'action prévu, améliorant le profil pharmaceutique et exploitant l'efficacité antithrombotique innée du transporteur sHDL {svg_6}.

Traitement de la stéatohépatite non alcoolique (NASH)

This compound a été identifié comme une petite molécule qui peut traiter la NASH en interrompant l'interaction arachidonate 12-lipoxygenase (ALOX12) - acétyl-CoA carboxylase 1 (ACC1) {svg_7}. Le traitement par this compound a effectivement diminué l'abondance de la protéine ACC1, la production de malonyl-CoA et la malonylation des protéines chez la souris {svg_8}.

Inhibition de l'agrégation plaquettaire

This compound a montré qu'il inhibait de manière dose-dépendante l'agrégation plaquettaire humaine et la production d'oxylipines 12-LOX {svg_9}. Cela en fait un agent thérapeutique potentiel pour les affections où l'agrégation plaquettaire est un problème.

Mécanisme D'action

Target of Action

ML355 is a potent and selective inhibitor of 12-Lipoxygenase (12-LOX) with an IC50 of 0.34 μM . 12-LOX is predominantly expressed in human platelets and plays a crucial role in platelet activation processes .

Mode of Action

This compound interacts with 12-LOX, blocking its activity. The main inhibitory effect of low doses of this compound (1-20 µM) on thrombin-activated platelets is mediated by the decrease in reactive oxygen species level, whereas a high dose of this compound (50 µM) causes cyclic adenosine monophosphate (cAMP) activation .

Biochemical Pathways

The inhibition of 12-LOX by this compound affects the biochemical pathways involved in platelet activation. 12-LOX uses arachidonic acid released from the phospholipids as a substrate to form bioactive metabolites that regulate biological processes, such as integrin activation, vascular hypertension, and progression of certain types of cancer . These bioactive lipid products play a role in platelet activation, granule secretion, and clot retraction .

Result of Action

This compound inhibits platelet aggregation without adverse side effects on hemostasis . It has been shown to inhibit thrombus formation in both small arterioles and larger arteries in mice without impairing normal hemostasis . At a 50 µM dose, this compound blocked caspase-dependent apoptosis induced by Bcl-2 inhibitor ABT-737 .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, the antiplatelet effects of this compound can be reversed after exposure to high concentrations of thrombin in vitro . Furthermore, the cryo-EM structure shows this compound binding to an allosteric site at the entrance to the active site of 12-LOX, suggesting that the binding and efficacy of this compound may be influenced by the structural conformation of 12-LOX .

Analyse Biochimique

Biochemical Properties

ML355 interacts with the enzyme 12-LOX, inhibiting its activity . 12-LOX is an oxygenase highly expressed in human platelets and uses arachidonic acid released from the phospholipids as a substrate to form bioactive metabolites . The inhibition of 12-LOX by this compound leads to a decrease in the production of these metabolites .

Cellular Effects

This compound has been shown to inhibit platelet activation induced by thrombin or thromboxane A2 . It blocks protein kinase B, phosphoinositide 3-kinase, and extracellular signal-regulated kinase, but not p38 kinase, spleen tyrosine kinase (Syk), or phospholipase C γ 2 phosphorylation in activated platelets . The main inhibitory effect of low doses of this compound (1–20 μM) on thrombin-activated platelets is mediated by the decrease in reactive oxygen species level, whereas high doses of this compound (50 μM) cause cyclic adenosine monophosphate activation .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of 12-LOX, which leads to a decrease in the production of bioactive metabolites from arachidonic acid . This results in the inhibition of platelet activation and aggregation, thereby preventing thrombus formation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to dose-dependently inhibit human platelet aggregation and 12-LOX oxylipin production . It has also been shown to inhibit platelet activation induced by thrombin or thromboxane A2 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to strongly inhibit thrombus formation at higher doses . For example, in C57BL/6 mice, doses of 1.88, 3.75, 7.5, 15, and 30 mg/kg administered orally twice per day for two days resulted in a strong inhibition of thrombus formation .

Metabolic Pathways

The metabolic pathways of this compound involve the inhibition of 12-LOX, leading to a decrease in the production of bioactive metabolites from arachidonic acid .

Subcellular Localization

It is known that 12-LOX, the enzyme that this compound inhibits, is predominantly expressed in human platelets .

Propriétés

IUPAC Name |

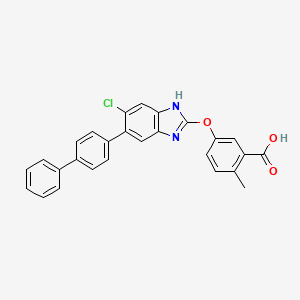

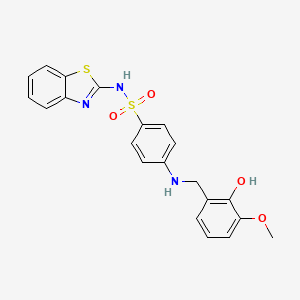

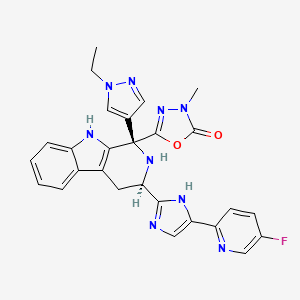

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHBVKBNNRYMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1532593-30-8 | |

| Record name | VLX-1005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532593308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VLX-1005 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKU4XCC48Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of ML355?

A1: this compound specifically targets human 12-lipoxygenase (12-LOX), an enzyme involved in the metabolism of arachidonic acid into various bioactive lipid mediators. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with 12-LOX to exert its inhibitory effects?

A2: Recent cryo-electron microscopy studies revealed that this compound binds to the active site of 12-LOX within a hexameric assembly. This binding interaction prevents arachidonic acid binding, thereby inhibiting the enzyme's catalytic activity. []

Q3: What are the downstream consequences of 12-LOX inhibition by this compound?

A3: this compound effectively reduces the production of 12-hydroxyeicosatetraenoic acid (12-HETE), a key inflammatory mediator generated by 12-LOX. This inhibition of 12-HETE synthesis leads to a decrease in platelet activation, thrombus formation, and inflammatory responses. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Does this compound affect other signaling pathways besides 12-LOX?

A4: Research suggests that this compound might exert its effects on platelet function through both enzymatic and non-enzymatic mechanisms. Studies show this compound can influence the phosphorylation of specific proteins within platelets, like protein kinase B, phosphoinositide 3-kinase, and extracellular signal-regulated kinase, independently of 12-HETE production. []

Q5: Are there any non-enzymatic roles of 12-LOX that this compound might affect?

A5: Emerging evidence suggests a potential non-enzymatic role for 12-LOX in platelets, involving interactions with proteins like integrin β3, talin-1, Myh9, and ARP 2/3. This compound appears to modulate the dynamics of these protein complexes, potentially contributing to its antiplatelet effects. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C21H19N3O4S2 and a molecular weight of 441.53 g/mol.

Q7: How do structural modifications of this compound impact its activity and selectivity?

A7: Detailed SAR studies have demonstrated that the benzenesulfonamide and 2-hydroxy-3-methoxyphenyl moieties of this compound are crucial for its potent and selective inhibition of 12-LOX. Modifications to these regions can significantly impact the compound's potency and selectivity profile. [, ]

Q8: What is the pharmacokinetic profile of this compound in preclinical models?

A8: Studies in mice have shown that oral administration of this compound achieves reasonable plasma drug levels, with sufficient exposure to exert antithrombotic effects. []

Q9: What in vitro assays have been used to evaluate the efficacy of this compound?

A9: this compound efficacy has been extensively studied using in vitro assays like platelet aggregometry, calcium mobilization assays, and cell-based assays measuring inflammatory mediator release. These assays demonstrate the compound's potent antiplatelet and anti-inflammatory effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: What animal models have been used to investigate the therapeutic potential of this compound?

A10: Various animal models have been employed to study this compound, including: * Thrombosis Models: FeCl3-induced carotid artery injury and laser-induced cremaster arteriole thrombosis models in mice. [, ] * Heparin-induced thrombocytopenia (HIT) Models: Humanized FcγRIIA transgenic mouse models. [, ] * Diabetes Models: Streptozotocin-induced diabetes models in mice, including humanized mice expressing human ALOX12. [, ]

Q11: What are the key findings from in vivo studies using this compound?

A11: In vivo studies have highlighted the following: * Antithrombotic Effects: this compound effectively impairs thrombus formation, reduces vessel occlusion, and exhibits minimal impact on hemostasis in murine models. [, , ] * Efficacy in HIT: The compound shows promise in treating HIT by reducing thrombocytopenia, platelet activation, and thrombus formation in relevant mouse models. [, , ] * Potential in Diabetes: this compound demonstrates the ability to delay hyperglycemia progression and protect against β-cell damage in specific preclinical models of diabetes. [, ]

Q12: Has this compound been evaluated in clinical trials?

A12: Yes, this compound has successfully completed a phase I clinical trial for heparin-induced thrombocytopenia and has received fast-track designation by the FDA. []

Q13: How does this compound affect the oxylipin profile in different biological systems?

A13: Research indicates that this compound can alter the balance of pro-inflammatory and anti-inflammatory oxylipins. For instance, in LPS-stimulated astrocyte cultures, this compound shifted the oxylipin profile towards a less neurotoxic state. []

Q14: Is there a role for this compound in modulating the immune response in diabetes?

A14: Studies suggest that this compound might influence immune cell infiltration into pancreatic islets, potentially through modulation of chemokine receptor expression. This finding warrants further investigation into its immunomodulatory potential in the context of diabetes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide](/img/structure/B609078.png)

![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)